molecular formula C13H12ClN3OS B4761353 N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide

N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide

Cat. No. B4761353
M. Wt: 293.77 g/mol
InChI Key: BMPDOWAQBJJPPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide, commonly known as CP-690,550, is a synthetic compound that has been extensively studied for its potential use in treating autoimmune diseases. CP-690,550 is a Janus kinase (JAK) inhibitor, which means it works by blocking the activity of JAK enzymes in the body. JAK enzymes play a crucial role in the immune system, and inhibiting their activity can help to reduce inflammation and other symptoms of autoimmune diseases.

Mechanism of Action

CP-690,550 works by inhibiting the activity of N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide enzymes, which play a key role in the immune system. N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide enzymes are involved in the signaling pathways that regulate the production of cytokines, which are proteins that play a crucial role in inflammation and other immune responses. By blocking N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide activity, CP-690,550 can help to reduce the production of cytokines and other inflammatory molecules, thereby reducing inflammation and other symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of cytokines and other inflammatory molecules, as well as to inhibit the activation of immune cells such as T cells and B cells. CP-690,550 has also been shown to reduce the levels of certain immune cells in the blood, including CD4+ T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of CP-690,550 for lab experiments is its specificity for N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide enzymes. Unlike other drugs that target the immune system, CP-690,550 specifically targets the N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide signaling pathway, which can help to reduce the risk of off-target effects. However, one limitation of CP-690,550 is that it can be difficult to administer in certain experimental settings, as it is only soluble in organic solvents and not in water.

Future Directions

There are a number of potential future directions for research on CP-690,550. One area of interest is the potential use of CP-690,550 in combination with other drugs for the treatment of autoimmune diseases. Another area of interest is the development of new N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide inhibitors with improved pharmacokinetic properties and/or greater selectivity for specific N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide isoforms. Additionally, there is interest in exploring the potential use of N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide inhibitors in other disease areas, such as cancer and infectious diseases.

Scientific Research Applications

CP-690,550 has been extensively studied in preclinical and clinical trials for its potential use in treating a range of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, CP-690,550 has been shown to effectively reduce inflammation and other disease symptoms, and it has also demonstrated a favorable safety profile.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3OS/c1-9-3-4-10(7-11(9)14)17-12(18)8-19-13-15-5-2-6-16-13/h2-7H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPDOWAQBJJPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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